3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one
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Overview
Description
3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with a sulfonyl group and an aminopyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Aminopyrrolidine Moiety: The aminopyrrolidine group is attached through nucleophilic substitution reactions, where the pyridinone derivative reacts with an aminopyrrolidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridine
- 3-((3-Aminopyrrolidin-1-yl)sulfonyl)benzene
- 3-((3-Aminopyrrolidin-1-yl)sulfonyl)thiophene
Uniqueness
3-((3-Aminopyrrolidin-1-yl)sulfonyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups and structural features. The presence of the pyridinone core, sulfonyl group, and aminopyrrolidine moiety provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
CAS No. |
1708080-20-9 |
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Molecular Formula |
C9H13N3O3S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)sulfonyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13N3O3S/c10-7-3-5-12(6-7)16(14,15)8-2-1-4-11-9(8)13/h1-2,4,7H,3,5-6,10H2,(H,11,13) |
InChI Key |
ONEUKIAGVLXJJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CNC2=O |
Origin of Product |
United States |
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